molecular formula C18H12CaN2O6S B2743675 D&C Red No. 7 CAS No. 5281-04-9

D&C Red No. 7

Cat. No.: B2743675
CAS No.: 5281-04-9
M. Wt: 424.44
InChI Key: PZTQVMXMKVTIRC-RZLHGTIFSA-L
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Description

FDA Batch Certification Requirements and Compliance Mechanisms

The FDA mandates batch-specific certification for D&C Red No. 7 under Sections 74.1307 and 82.1307 of Title 21 of the Code of Federal Regulations (CFR). This process ensures compliance with compositional and purity standards through the following mechanisms:

Certification Workflow

Manufacturers must submit representative samples from each production batch to the FDA’s Color Certification Branch. Analytical testing verifies compliance with identity specifications, including maximum limits for impurities such as 1-[(4-methylphenyl)azo]-2-naphthalenol (not exceeding 0.015%). The FDA maintains stringent ether-soluble matter restrictions, revised in 2012 to 0.015% for this specific impurity.

Foreign manufacturers must designate a U.S. agent to facilitate sample submission and documentation. Post-certification modifications, including repackaging or blending, require re-certification to maintain chain-of-custody integrity.

Table 1: Key FDA Certification Parameters for D&C Red No. 7
Parameter Specification CFR Reference
Purity (ether-soluble) ≤ 0.015% 21 CFR 74.1307
Calcium content 4.5–5.5% 21 CFR 74.1307
Subsidiary colors ≤ 1.0% 21 CFR 82.1307
Certification frequency Per production batch 21 CFR 80.31

The FDA’s Electronic Certification System (ECS) streamlines submission tracking, though physical sample analysis remains mandatory. Non-compliant batches face regulatory action under Section 721(c) of the Federal Food, Drug, and Cosmetic Act, including import alerts or product seizures.

International Regulatory Divergence in Azo Dye Authorization

Global regulatory landscapes exhibit significant disparities in azo dye approvals. While the FDA maintains permanent listing status for D&C Red No. 7, the European Union’s Cosmetic Regulation (EC) No 1223/2009 imposes stricter controls on synthetic colorants.

Authorization Status Comparison

  • United States : Permitted in drugs (≤5 mg/day) and cosmetics (excluding eye area)
  • European Union : Not included in Annex IV (allowed colorants) of EC 1223/2009
  • Japan : Approved under Japan Red 202 designation with identical purity standards

The EU’s precautionary principle drives this divergence, requiring full safety dossiers under the Cosmetic Product Safety Report framework. By contrast, the FDA’s permanent listing reflects historical acceptance under the 1960 Color Additive Amendments, contingent on batch certification.

Table 2: International Regulatory Positions on D&C Red No. 7
Region Authorization Status Key Restrictions Legal Basis
U.S. Permanent listing 5 mg/day drug limit; no eye use 21 CFR 74.1307
EU Prohibited Banned in cosmetic formulations EC 1223/2009 Annex II
Japan Approved Matching FDA purity standards Japan’s Standards for Cosmetics

This regulatory fragmentation complicates global supply chains, requiring manufacturers to maintain separate production lines for markets with conflicting standards.

Specification Evolution Under 21 CFR 74.1307 and 82.1307

The codification of D&C Red No. 7’s specifications demonstrates adaptive regulatory science. Major revisions include:

Chronological Specification Updates

  • 1939 : Initial listing with broad impurity allowances (4 FR 1927)
  • 1965 : Provisional status confirmation pending carcinogenicity studies (30 FR 8333)
  • 1983 : Codification of 5 mg/day drug exposure limit (48 FR 3946)
  • 2012 : Ether-soluble matter restriction tightened to 0.015% (77 FR 55693)

The 2012 amendment introduced advanced chromatographic methods for detecting low-level aromatic amine impurities, reflecting improved analytical capabilities. Concurrently, 21 CFR 82.1307 was modified to clarify certification exemptions for small-volume research batches.

Table 3: Evolution of Key Specifications (1939–2024)
Year Parameter Previous Limit Revised Limit Analytical Method
1939 Purity 90% 95% Gravimetric analysis
1983 Drug exposure Unspecified 5 mg/day Dosage form quantification
2012 Ether-soluble matter 0.5% 0.015% HPLC-UV

These updates underscore the FDA’s responsiveness to technological advancements in analytical chemistry and toxicological risk assessment paradigms.

Properties

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQVMXMKVTIRC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12CaN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027594, DTXSID30967273, DTXSID201045895
Record name C.I. Pigment Red 57, calcium salt (1:1)
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Record name Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 3‐hydroxy‐4‐[(1E)‐2‐(4‐methyl‐2‐ sulfonatophenyl)diazen‐1‐yl]naphthalene‐2‐ carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1)
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CAS No.

5281-04-9, 5281-09-4
Record name D & C Red No. 7
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 57, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate
Source European Chemicals Agency (ECHA)
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Record name D&C RED NO. 7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

The distinctive azo group of Lithol Rubin BCA is easily converted into hydrazone under the effect of pH. This conversion plays a crucial role in the compound’s interaction with its targets.

Biochemical Pathways

The red-shift and conjugation range of Lithol Rubin BCA’s molecular structure increase in an acidic solution. This change in the molecular structure at various pH levels is a key aspect of the biochemical pathways affected by Lithol Rubin BCA.

Pharmacokinetics

The pharmacokinetics of Lithol Rubin BCA involve its dispersibility in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media. The influence of solvent on the dispersibility of Lithol Rubin BCA is a significant factor in its ADME properties.

Result of Action

The molecular and cellular effects of Lithol Rubin BCA’s action are evident in the changes it induces in the molecular structure and dispersion stability of the compound. The compound’s powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases.

Biological Activity

D&C Red No. 7, also known as calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid, is a synthetic azo dye primarily used in pharmaceuticals and cosmetics. This article reviews the biological activity of D&C Red No. 7, focusing on its chemical properties, regulatory status, potential toxicity, and relevant research findings.

D&C Red No. 7 has the following chemical structure:

  • Chemical Formula : C₁₈H₁₂CaN₂O₆S
  • CAS Number : 5281-04-9

The compound is classified as an azo dye, characterized by the presence of the azo group (-N=N-), which imparts its vibrant color properties. It is synthesized through the diazotization of 2-amino-5-methylbenzenesulfonic acid and subsequent coupling with 3-hydroxy-2-naphthalenecarboxylic acid in the presence of calcium chloride .

Regulatory Status

D&C Red No. 7 is regulated by the FDA and is permanently listed as a color additive requiring certification for use in drugs and cosmetics. The maximum allowable concentration in drug products is limited to 5 mg per daily dose. The dye must meet specific purity criteria, including limits on heavy metals and other impurities .

Non-Toxicity

Research indicates that D&C Red No. 7 exhibits non-toxic characteristics when used within regulated limits. The FDA report states that it has no significant physiological activity and is considered safe for use in cosmetics and pharmaceuticals at specified concentrations .

Sensitization Studies

A study conducted to evaluate dermal sensitization potential indicated that D&C Red No. 7 did not elicit significant allergic reactions in test subjects when applied topically within recommended concentrations. This suggests a low potential for skin sensitization, supporting its safety profile in cosmetic formulations .

Stability and Decomposition

Stability studies have shown that D&C Red No. 7 remains stable in various solvents over extended periods. For instance, a solution of D&C Red No. 7 in water demonstrated no significant decomposition over seven days, indicating its reliability as a colorant in formulations .

Quantitative Analysis

Recent research has focused on the identification and quantification of related compounds within D&C Red No. 7 using advanced chromatographic techniques. These studies aim to ensure compliance with safety regulations by accurately measuring levels of potentially harmful impurities such as p-toluidine, which can be present due to manufacturing processes .

Summary of Findings

Aspect Details
Chemical Structure Calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid
CAS Number 5281-04-9
Regulatory Status FDA approved; maximum use limit: 5 mg/day in drugs
Toxicity Non-toxic; low sensitization potential
Stability Stable in water; no significant decomposition observed

Scientific Research Applications

Regulatory Status

D&C Red No. 7 is permanently listed as a color additive by the U.S. Food and Drug Administration (FDA), which mandates certification for its use. It is permitted in drugs and cosmetics but with specific restrictions on the daily dosage in pharmaceuticals (not to exceed 5 mg) and general good manufacturing practices (GMP) in cosmetics . The dye is not allowed for use in products applied to the eye area.

Applications

1. Cosmetics

  • D&C Red No. 7 is primarily used in cosmetic formulations such as lipsticks, nail polishes, and blushes. Its vibrant hue enhances the aesthetic appeal of these products.
  • It is often found in formulations at concentrations that comply with GMP guidelines .

2. Pharmaceuticals

  • In pharmaceutical preparations, D&C Red No. 7 serves as a coloring agent for tablets and capsules, contributing to product identification and branding.
  • The dye's use in drugs is regulated to ensure safety and efficacy, with strict limits on the amount that can be included .

3. Hair Dyes

  • D&C Red No. 7 is utilized as a colorant in semi-permanent hair dyes. Studies indicate low dermal absorption potential, which contributes to its perceived safety for topical applications .

Safety Assessments

The safety of D&C Red No. 7 has been evaluated by various expert panels:

  • Toxicity Studies : In animal studies, the maximum nonlethal dose was identified as 300 mg/kg, with a no observed effect level (NOEL) of 50 mg/kg/day for subchronic exposure .
  • Sensitization Potential : The dye has been classified as a moderate sensitizer in animal studies, indicating that it may cause allergic reactions in some individuals .
  • Genotoxicity : While some studies reported mutagenic effects under certain conditions, the overall consensus is that D&C Red No. 7 presents a low risk of genotoxicity when used appropriately .

Case Studies

1. Allergic Reactions to Color Additives
A case study documented an allergic hypersensitivity reaction in a patient after consuming products containing various color additives, including those with D&C Red No. 40 (a related dye). Although the patient experienced throat closure after consuming certain beverages, subsequent tests indicated no reaction to McCormick® red food coloring containing D&C Red No. 40 .

2. Consumer Product Safety
Research conducted on consumer products containing color additives has highlighted concerns regarding potential allergic reactions and sensitivities among users. Products containing D&C Red No. 7 must carry appropriate caution statements to inform consumers about possible sensitivities .

Comparative Data Table

Application AreaSpecific UsesRegulatory StatusSafety Notes
CosmeticsLipsticks, nail polishesPermitted under GMPModerate sensitizer; low dermal absorption
PharmaceuticalsTablets, capsulesDaily dose limit (5 mg)Evaluated for toxicity; NOEL at 50 mg/kg/day
Hair DyesSemi-permanent colorantsApproved for topical useLow risk of genotoxicity; moderate sensitizer

Comparison with Similar Compounds

Comparison with Similar Compounds

D&C Red No. 6 vs. D&C Red No. 7

D&C Red No. 6 (R6; CAS 5858-81-1) and D&C Red No. 7 (R7) are structurally related but differ in their metal-ion composition and applications:

  • Chemical Structure :
    • R6 (Pigment Red 57, PR57) is the sodium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.
    • R7 (Pigment Red 57:1, PR57:1) is the calcium-laked derivative of R6, replacing sodium with calcium during synthesis .
  • Applications :
    • R6 is water-soluble and used in liquid formulations (<i>e.g.</i>, syrups).
    • R7’s calcium lake form is insoluble, making it ideal for solid dosage forms (<i>e.g.</i>, coated tablets) and cosmetics where leaching resistance is critical .
  • Stability :
    • R7 exhibits superior lightfastness and thermal stability compared to R6 due to its chelated structure .

Table 1. Key Differences Between D&C Red No. 6 and D&C Red No. 7

Property D&C Red No. 6 (PR57) D&C Red No. 7 (PR57:1)
CAS Number 5858-81-1 5281-04-9
Metal Ion Sodium (Na⁺) Calcium (Ca²⁺)
Solubility Water-soluble Insoluble
Primary Use Liquid pharmaceuticals Tablets, lipsticks
Stability Moderate High (light/heat resistant)

Comparison with Other D&C Color Additives

  • D&C Red No. 36: A monoazo pigment used in lipsticks. Unlike R7, it lacks sulfonate groups, reducing its polarity.
  • D&C Yellow No. 10: A quinoline-based lake pigment. While both R7 and Yellow 10 are lakes, Yellow 10’s smaller molecular size and different chromophore result in lower lightfastness compared to R7 .

Analytical and Stability Considerations

Recent studies using ultra-high-performance liquid chromatography (UHPLC) with chelating agents have identified decarboxylated analogues in both R6 and R7, highlighting the importance of monitoring degradation products during manufacturing . For instance, R7’s calcium lake structure reduces susceptibility to decarboxylation compared to R6, enhancing its shelf life in formulations .

Q & A

Q. How do environmental factors (e.g., microbial activity, sunlight) influence the persistence and ecotoxicity of D&C Red No. 7 in aquatic systems?

  • Methodological Answer : Conduct microcosm studies simulating natural water bodies, measuring dye degradation via LC-MS and ecotoxicity using Daphnia magna or algae bioassays. Employ metagenomic sequencing to identify microbial consortia involved in biodegradation. Model environmental fate using fugacity-based approaches .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., toxicity studies), apply sensitivity analysis to evaluate methodological differences (e.g., exposure duration, model organisms) and identify confounding variables. Use systematic review frameworks (e.g., PRISMA) to ensure unbiased synthesis of evidence .
  • Experimental Design : For stability or degradation studies, include triplicate samples, positive/negative controls, and validated reference materials. Pre-register protocols on platforms like OSF to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.